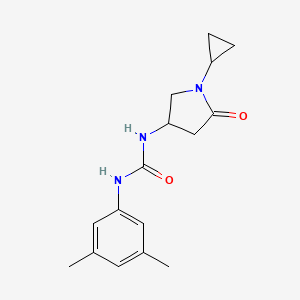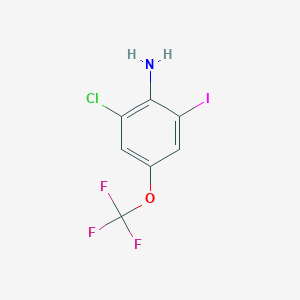![molecular formula C24H23FN2O4 B2753910 1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887468-01-1](/img/structure/B2753910.png)
1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimycobacterial Activity
One notable application of spiro-piperidin-4-ones, which share structural similarities with the mentioned compound, is in the development of antimycobacterial agents. Kumar et al. (2008) described the atom economic and stereoselective synthesis of several spiro-piperidin-4-ones evaluated for their activity against Mycobacterium tuberculosis. One compound exhibited significant in vitro activity, highlighting the potential of such structures in reducing bacterial counts in lung and spleen tissues (Kumar et al., 2008).
Histone Deacetylase Inhibitors
Spiro[chromane‐2,4′‐piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. Thaler et al. (2012) prepared a series based on a lead benzyl spirocycle, showing improved in vivo antitumor activity and pharmacokinetic profiles. These compounds exhibit the potential for cancer therapy through modulation of epigenetic mechanisms (Thaler et al., 2012).
Sigma Ligand Activity
Spiro compounds have also been synthesized and evaluated as sigma ligands. Moltzen et al. (1995) explored spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives for their affinity and selectivity towards sigma 1 and sigma 2 binding sites, indicating potential applications in neurological research and therapy (Moltzen et al., 1995).
Structural and Synthetic Research
Ghatpande et al. (2020) provided an overview of recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds, highlighting their significance in medicinal chemistry research. This review emphasizes the structural component's role in drug development and the synthesis of biologically active substances (Ghatpande et al., 2020).
Optical and Material Applications
The synthesis and applications of novel polyimides derived from spiro[fluorene-9,9'-xanthene] structures have been reported by Zhang et al. (2010), demonstrating their organosolubility, optical transparency, and potential in electronic and optical materials (Zhang et al., 2010).
Safety and Hazards
Orientations Futures
Given the biological potential of indole derivatives and the versatility of spirooxindole scaffolds , there is significant potential for future research into compounds like “1’-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4’-piperidin]-4-one”. This could include further exploration of their synthesis, properties, and potential applications.
Propriétés
IUPAC Name |
1'-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-17-5-7-18(8-6-17)27-15-16(13-22(27)29)23(30)26-11-9-24(10-12-26)14-20(28)19-3-1-2-4-21(19)31-24/h1-8,16H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYVBHYJDBKUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

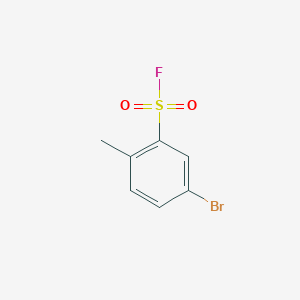
![5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide](/img/structure/B2753829.png)
![N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2753830.png)
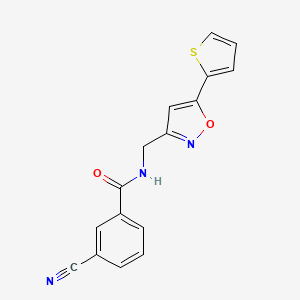
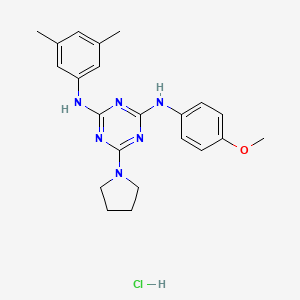
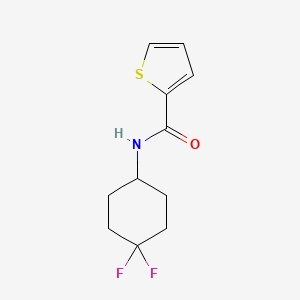
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

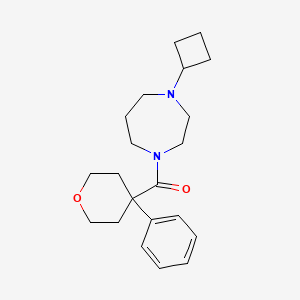
![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)
